Cas no 1797124-99-2 (N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide)
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[[1-(3-Cyano-2-pyrazinyl)-4-piperidinyl]methyl]-5-isoxazolecarboxamide
- N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide
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- Inchi: 1S/C15H16N6O2/c16-9-12-14(18-6-5-17-12)21-7-2-11(3-8-21)10-19-15(22)13-1-4-20-23-13/h1,4-6,11H,2-3,7-8,10H2,(H,19,22)
- InChI Key: DMOBMTOIGCETHU-UHFFFAOYSA-N
- SMILES: O1C(C(NCC2CCN(C3=NC=CN=C3C#N)CC2)=O)=CC=N1
Experimental Properties
- Density: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 640.3±55.0 °C(Predicted)
- pka: 13.51±0.46(Predicted)
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6178-7960-2μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6178-7960-5μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6178-7960-10μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6178-7960-20μmol |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6178-7960-1mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6178-7960-2mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6178-7960-3mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6178-7960-4mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6178-7960-5mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6178-7960-10mg |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide |
1797124-99-2 | 10mg |
$118.5 | 2023-09-09 |
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-5-carboxamide
Professional Introduction to Compound with CAS No. 1797124-99-2 and Product Name: N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide}
N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide} is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1797124-99-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly its 1,2-oxazole core and the presence of a 3-cyanopyrazin moiety, contribute to its distinctive chemical and pharmacological properties.
The synthesis and characterization of N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide} have been extensively explored in recent years. The compound's structure incorporates a piperidine ring, which is a common pharmacophore in many drugs due to its ability to interact with biological targets in a favorable manner. The introduction of the 1,2-oxazole group further enhances its potential as a therapeutic agent by providing additional binding sites and modulating its electronic properties.
In the realm of drug discovery, the< strong>3-cyanopyrazin moiety plays a crucial role in determining the compound's bioactivity. Pyrazine derivatives are well-known for their diverse pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. The cyanide group attached to the pyrazine ring introduces a polar functional group that can interact with biological targets through hydrogen bonding or ionic interactions, thereby enhancing the compound's binding affinity.
The< strong>N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide has been investigated for its potential applications in various therapeutic areas. One of the most notable areas of interest is its role as an intermediate in the synthesis of more complex pharmaceutical compounds. The oxazole core provides a stable scaffold that can be modified further to develop novel drug candidates with enhanced efficacy and reduced side effects.
Recent studies have highlighted the compound's< strong>biological activity, particularly in terms of its interaction with specific enzymes and receptors involved in disease pathways. For instance, research has demonstrated that this compound can inhibit the activity of certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity is crucial for developing effective anticancer drugs, as kinases play a vital role in cell signaling pathways that drive tumor growth and progression.
The< strong>pharmacokinetic properties of N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide} have also been thoroughly examined. These studies aim to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. A thorough understanding of pharmacokinetics is essential for optimizing drug delivery systems and ensuring that therapeutic doses are achieved while minimizing toxicity.
In addition to its potential as an anticancer agent, N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-ylmethyl]-1,2 oxazole -5-carboxamide} has shown promise in other therapeutic areas as well. For example, preliminary research suggests that it may have< strong>anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability to modulate inflammatory pathways is critical for developing treatments that can alleviate symptoms without causing significant side effects.
The< strong>synthetic pathways used to produce N-{[1-(3-cyanopyrazin -2 -yl)piperidin -4 -yl)methyl]-1 , 2 oxazole -5-carboxamide have been refined over time to improve yield and purity. These synthetic methods often involve multi-step reactions that require careful optimization to ensure high efficiency and minimal byproduct formation. Advances in synthetic chemistry have enabled researchers to produce complex molecules like this one with greater precision and scalability.
The< strong>catalytic processes employed in the synthesis of this compound are particularly noteworthy. Catalysts play a crucial role in facilitating chemical reactions under mild conditions while maintaining high selectivity. The use of efficient catalysts not only improves the efficiency of synthetic routes but also reduces environmental impact by minimizing waste generation.
In conclusion,N-{[ 1 -( 3 -cyanopyrazine - 2 - yl ) piperidine - 4 - yl ) methyl ] - 1 , 2 oxazole -5 carboxamide } represents an exciting development in pharmaceutical chemistry . Its unique structure , coupled with its promising biological activities , makes it a valuable candidate for further research . As our understanding of disease mechanisms continues to evolve , compounds like this one will play an increasingly important role in developing innovative therapies . The ongoing investigation into its< strong-pharmacological properties - including mechanisms of action , efficacy , and safety profiles - will be crucial for translating these findings into clinical applications . By leveraging advances in synthetic chemistry and biotechnology , researchers are paving the way for next-generation drugs that offer improved patient outcomes . p >
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